2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Description
The compound 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog featuring a 1,2,4-triazole ring substituted at the 3-amino position, attached to a tetrahydrofuran sugar moiety with hydroxymethyl and diol groups.
Properties
CAS No. |
24806-96-0 |
|---|---|
Molecular Formula |
C7H12N4O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
2-(3-amino-1,2,4-triazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C7H12N4O4/c8-7-9-2-11(10-7)6-5(14)4(13)3(1-12)15-6/h2-6,12-14H,1H2,(H2,8,10) |
InChI Key |
XDPOXVUKFRYWOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Preparation Methods
Preparation of the Tetrahydrofuran-3,4-diol Core
The tetrahydrofuran scaffold, specifically (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol or related stereoisomers, is commercially available or can be synthesized from carbohydrate precursors or dihydroxybutene derivatives.
- For example, (2R,3S,4S,5S)-2,5-bis(hydroxymethyl)tetrahydrofuran-3,4-diol (CAS 27826-73-9) is a high-purity compound (>98%) available from specialized chemical suppliers.
- Synthetic routes to this core often involve dihydroxylation of butene derivatives or ring-closure reactions from sugar derivatives.
Synthesis of the 3-Amino-1H-1,2,4-triazole Moiety
The 1,2,4-triazole ring with an amino substituent at the 3-position is generally prepared via cyclization reactions involving aminoguanidine derivatives and suitable electrophiles.
- A notable method involves the reaction of aminoguanidine hydrochloride with succinic anhydride or related cyclic anhydrides to form intermediates that cyclize into 1,2,4-triazole rings under microwave irradiation.
- Two complementary synthetic pathways have been reported for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which can be adapted for related triazole derivatives:
Coupling of the Triazole to the Tetrahydrofuran Core
The key step in preparing 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is the attachment of the triazole ring to the tetrahydrofuran scaffold, typically at the 2-position.
- According to patent literature (US5693626A, WO1996038443A1), the triazole moiety can be introduced via nucleophilic substitution of a suitable leaving group on the tetrahydrofuran ring by the triazole nitrogen.
- Synthetic protocols include:
- Formation of a tetrahydrofuran derivative bearing a halomethyl or other leaving group at the 2-position.
- Nucleophilic displacement by 3-amino-1H-1,2,4-triazole or its derivatives under controlled conditions.
- Catalytic hydrogenation and protecting group strategies (e.g., benzyl ethers, ketal protections) are employed to protect sensitive hydroxyl groups during the reaction and to facilitate purification.
Representative Synthetic Procedure (From Patent WO1996038443A1)
| Step | Reagents/Conditions | Description |
|---|---|---|
| a | Propionaldehyde + formyl hydrazine in methanol, stirred overnight | Formation of hydrazone intermediate |
| b | Removal of solvent, precipitation with ethyl ether | Isolation of intermediate |
| c | Benzyl ether protection of hydroxyl groups | Protection for selective reactions |
| d | Pd black on carbon, formic acid, 60°C, 4 h | Catalytic hydrogenation to remove protecting groups |
| e | pH adjustment, extraction, preparative TLC | Purification of final product |
This sequence illustrates the use of protecting groups and catalytic hydrogenation in preparing the triazole-functionalized tetrahydrofuran diol.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have been used to confirm the structure and tautomerism of the 1,2,4-triazole ring in related compounds.
- High-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC) are standard purification and quality control methods.
- Purity levels >95% are typically achieved after chromatographic purification.
Summary Table of Preparation Methods
Research Findings and Considerations
- The choice of synthetic route depends on the nucleophilicity of amines and the stability of intermediates.
- Microwave-assisted synthesis accelerates triazole ring formation and improves yields for certain substrates.
- Protecting group strategies are crucial to prevent side reactions involving multiple hydroxyl groups on the tetrahydrofuran ring.
- The stereochemistry of the tetrahydrofuran core must be controlled to maintain biological activity and compound integrity.
- The described synthetic approaches have been adapted in the preparation of antifungal agents and nucleoside analogs with triazole substituents, indicating their robustness and applicability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-formyltetrahydrofuran-3,4-diol or 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-carboxytetrahydrofuran-3,4-diol.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into biological processes and pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of triazole-containing compounds is beneficial.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxymethyl and amino groups can participate in additional interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
Structural Analogues: Purine-Based Nucleosides
Most analogs in the evidence are adenosine derivatives with modified purine bases. Key examples include:
Table 1: Comparison with Purine-Based Nucleosides
Key Observations :
- Structural Differences : The target compound replaces the purine ring with a 1,2,4-triazole, likely altering electronic properties and hydrogen-bonding capacity.
- Synthesis : Purine analogs are synthesized via nucleophilic substitution (e.g., using amines or thiols) , whereas triazole derivatives may require coupling reactions between heterocycles and sugar moieties.
- Physicochemical Properties : Purine analogs exhibit high purity (96–99%) and melting points (145–185°C), suggesting crystallinity and stability .
Heterocyclic Nucleosides with Non-Purine Bases
Triazole and triazine-containing nucleosides are notable for their unique pharmacological profiles:
Table 2: Comparison with Heterocyclic Nucleosides
Key Observations :
- Triazole vs. Triazine : The target compound’s 1,2,4-triazole may offer better solubility than fused triazine systems (e.g., pyrrolo-triazine in ) due to reduced ring strain.
- Biological Activity : Triazole derivatives are associated with antifungal and antiviral applications , whereas purine analogs often target nucleotide-metabolizing enzymes like CD39/CD73 .
Biological Activity
The compound 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a triazole derivative that has garnered attention due to its potential biological activities. Triazoles are a class of compounds known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this specific compound, supported by various research findings and case studies.
Chemical Structure and Properties
The molecular formula for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is . The presence of the triazole ring contributes to its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, triazolethione compounds have been shown to possess antibacterial and antifungal activities. A study demonstrated that certain triazole derivatives effectively inhibit the growth of various bacterial strains and fungi . The mechanism often involves interference with cell wall synthesis or disruption of metabolic pathways.
Anticancer Properties
The anticancer potential of triazole derivatives has been widely studied. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against several cancer cell lines. In one study, a related triazole compound showed an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells . This suggests that 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may also possess similar anticancer properties warranting further investigation.
Antioxidant Activity
Triazole derivatives are also known for their antioxidant capabilities. The presence of hydroxymethyl groups in the structure may enhance the radical scavenging activity of the compound. Antioxidants play a crucial role in mitigating oxidative stress-related diseases by neutralizing free radicals.
Study 1: Antimicrobial Screening
In a controlled study, various triazole derivatives were screened for antimicrobial activity against standard strains such as Staphylococcus aureus and Candida albicans. The results indicated that compounds with amino and hydroxymethyl substituents exhibited enhanced activity compared to their counterparts without these functional groups. This suggests that the specific structural features of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol may contribute positively to its antimicrobial efficacy.
Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation was performed on a series of triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402). The results demonstrated that modifications in the triazole structure significantly influenced cytotoxic activity. Notably, compounds with similar configurations to 2-(3-Amino-1H-1,2,4-triazol-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol showed promising results with IC50 values indicating effective inhibition of cell proliferation .
Research Findings Summary Table
| Activity | Compound | IC50 Value | Target |
|---|---|---|---|
| Antimicrobial | Triazole derivative | Varies | Staphylococcus aureus |
| Anticancer | Similar triazole derivative | 6.2 μM | HCT-116 Colon Carcinoma |
| Antioxidant | Hydroxymethyl-substituted triazoles | Not specified | General oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
